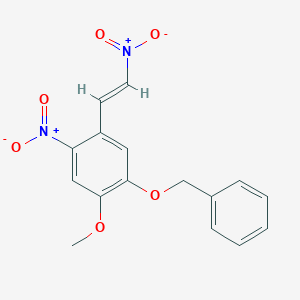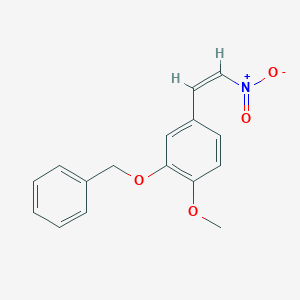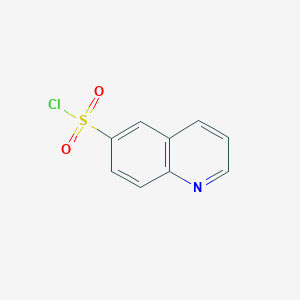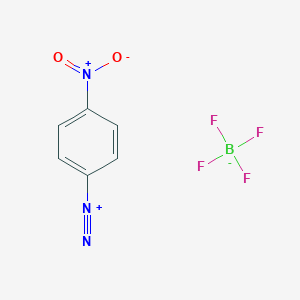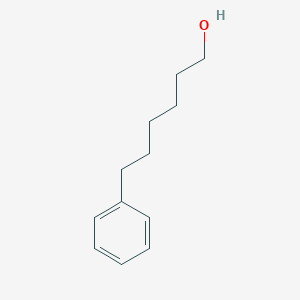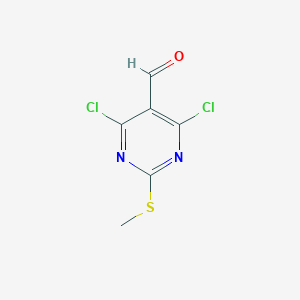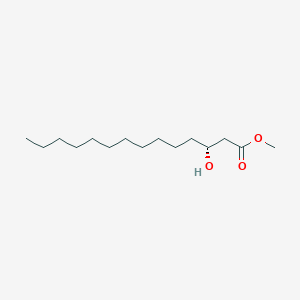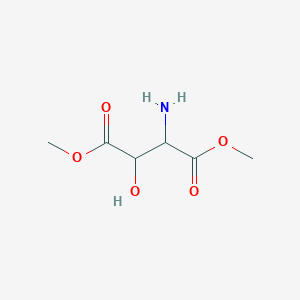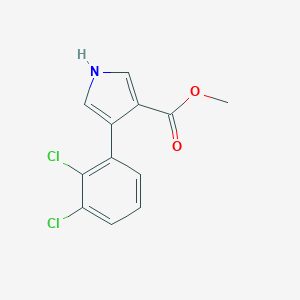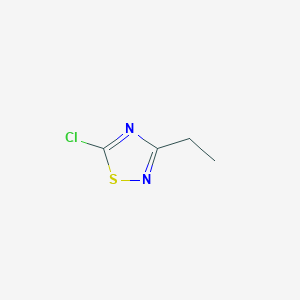
5-氯-3-乙基-1,2,4-噻二唑
描述
5-Chloro-3-ethyl-1,2,4-thiadiazole is a chemical compound with the molecular formula C4H5ClN2S . It has a molecular weight of 148.61 g/mol . The IUPAC name for this compound is 5-chloro-3-ethyl-1,2,4-thiadiazole . The InChI code for this compound is 1S/C4H5ClN2S/c1-2-3-6-4 (5)8-7-3/h2H2,1H3 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 5-Chloro-3-ethyl-1,2,4-thiadiazole consists of a five-membered ring containing one sulfur atom and two nitrogen atoms . The compound also contains a chlorine atom and an ethyl group attached to the thiadiazole ring .
Physical And Chemical Properties Analysis
5-Chloro-3-ethyl-1,2,4-thiadiazole has a molecular weight of 148.61 g/mol . It has a topological polar surface area of 54 Ų . The compound has one rotatable bond . The exact mass and monoisotopic mass of the compound are 147.9861970 g/mol .
科学研究应用
Synthesis of Indole Derivatives
5-Chloro-3-ethyl-1,2,4-thiadiazole can be used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties .
Treatment of Cancer Cells
Indole derivatives, which can be synthesized using 5-Chloro-3-ethyl-1,2,4-thiadiazole, have been applied as biologically active compounds for the treatment of cancer cells . They have attracted increasing attention in recent years due to their potential in cancer treatment .
Antimicrobial Activity
The 1,3,4-thiadiazole moiety, which includes 5-Chloro-3-ethyl-1,2,4-thiadiazole, has various biological activities, including antimicrobial activity . This makes it a potential candidate for the development of new antimicrobial agents .
Cytotoxic Properties
1,3,4-thiadiazole derivatives, including 5-Chloro-3-ethyl-1,2,4-thiadiazole, have shown cytotoxic properties . The nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .
Antiviral Activity
1,3,4-thiadiazole derivatives have been used in the synthesis of antiviral medications . These compounds have the ability to disrupt processes related to DNA replication, which allows them to inhibit replication of both bacterial and viral cells .
Anti-inflammatory Activity
Compounds with a thiadiazole scaffold, such as 5-Chloro-3-ethyl-1,2,4-thiadiazole, have shown anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs .
安全和危害
未来方向
While specific future directions for 5-Chloro-3-ethyl-1,2,4-thiadiazole are not mentioned in the literature I retrieved, thiadiazole derivatives are a topic of ongoing research due to their wide range of potential pharmacological activities . Further studies could explore the synthesis, properties, and potential applications of 5-Chloro-3-ethyl-1,2,4-thiadiazole and related compounds.
作用机制
Target of Action
Compounds with a 1,3,4-thiadiazole moiety have been reported to exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial effects . These activities suggest that 5-Chloro-3-ethyl-1,2,4-thiadiazole may interact with various targets, depending on the specific biological context.
Mode of Action
1,3,4-thiadiazole derivatives are known to disrupt processes related to dna replication, which allows them to inhibit the replication of both bacterial and cancer cells . This suggests that 5-Chloro-3-ethyl-1,2,4-thiadiazole may interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by 1,3,4-thiadiazole derivatives , it is likely that this compound affects multiple pathways, potentially including those involved in cell growth, inflammation, and immune response.
Pharmacokinetics
Due to the mesoionic nature of the thiadiazole ring, these compounds are generally able to cross cellular membranes, suggesting good bioavailability .
Result of Action
Based on the known activities of 1,3,4-thiadiazole derivatives, this compound may exert effects such as inhibition of cell growth, modulation of immune response, and alteration of metabolic processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-3-ethyl-1,2,4-thiadiazole. For instance, the compound should be stored and handled in a well-ventilated area to avoid dust formation and inhalation . Additionally, it should be kept away from strong oxidizing agents and high temperatures or fire sources to prevent potential hazards .
属性
IUPAC Name |
5-chloro-3-ethyl-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2S/c1-2-3-6-4(5)8-7-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPLNDNOAIZDHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NSC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563759 | |
| Record name | 5-Chloro-3-ethyl-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-ethyl-1,2,4-thiadiazole | |
CAS RN |
101258-23-5 | |
| Record name | 5-Chloro-3-ethyl-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



